1,6-Dimethylbicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethylbicyclo[3.2.1]octane is a bicyclic hydrocarbon with the molecular formula C10H18. This compound is part of the bicyclo[3.2.1]octane family, which is characterized by a unique ring structure that includes two fused rings sharing two carbon atoms. The presence of two methyl groups at the 1 and 6 positions further distinguishes this compound, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethylbicyclo[3.2.1]octane can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene. This reaction is typically carried out under high-temperature conditions to facilitate the formation of the bicyclic structure. The reaction sequence includes the following steps:
Formation of 5-vinyl-1,3-cyclohexadiene: This intermediate is prepared through the reaction of a suitable diene with a vinyl group.
Intramolecular Diels-Alder Reaction: The 5-vinyl-1,3-cyclohexadiene undergoes a cycloaddition reaction to form the tricyclo[3.2.1.02.7]octane intermediate.
Cleavage of the Tricyclic Intermediate: The tricyclic intermediate is then selectively cleaved to yield this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same intramolecular Diels-Alder reaction. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethylbicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons. Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,6-Dimethylbicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 1,6-dimethylbicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of methyl groups at the 1 and 6 positions can influence the compound’s binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and structure.
2,6-Dimethylbicyclo[3.2.1]octane: A closely related compound with methyl groups at the 2 and 6 positions
Uniqueness
1,6-Dimethylbicyclo[3.2.1]octane is unique due to its specific methyl group positioning, which can significantly influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for studying structure-activity relationships and developing new chemical and pharmaceutical applications .
Properties
CAS No. |
66230-06-6 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1,6-dimethylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18/c1-8-6-10(2)5-3-4-9(8)7-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
BKPDESGUNDDZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCC1C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.